n-Formylfluoxetine

描述

准备方法

Synthetic Routes and Reaction Conditions

N-Formylfluoxetine can be synthesized through the Maillard reaction between fluoxetine hydrochloride and lactose . This reaction involves the formation of a glycosylamine, which undergoes an Amadori rearrangement to produce this compound . The reaction is typically carried out in aqueous ethanol or in the solid state, with factors such as water content, lubricant concentration, and temperature influencing the degradation .

Industrial Production Methods

The Maillard reaction conditions mentioned above are likely scaled up for industrial purposes .

化学反应分析

Types of Reactions

N-Formylfluoxetine primarily undergoes Maillard reactions, which are a form of non-enzymatic browning involving amino acids and reducing sugars . It can also participate in other reactions typical of secondary amines, such as oxidation and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

The major product formed from the Maillard reaction involving fluoxetine hydrochloride and lactose is this compound . Other minor products include various Amadori rearrangement products and volatile compounds like furaldehyde and maltol .

科学研究应用

N-Formylfluoxetine is primarily used in pharmaceutical research as a reference standard for the analysis of fluoxetine formulations . It serves as a marker for drug-excipient interactions, particularly in the study of the stability of fluoxetine hydrochloride in the presence of lactose . Additionally, it is used in neurology research to study its effects on serotonin receptors and neurotransmission .

作用机制

The mechanism of action of N-Formylfluoxetine is not as well-studied as that of fluoxetine. it is believed to interact with serotonin receptors similarly to fluoxetine, given its structural similarity . Fluoxetine works by inhibiting the reuptake of serotonin in the synapse, thereby increasing serotonin availability and enhancing neurotransmission . This compound likely exerts similar effects, although its potency and efficacy may differ.

相似化合物的比较

Similar Compounds

Fluoxetine: The parent compound, widely used as an antidepressant.

Norfluoxetine: A major active metabolite of fluoxetine, also an SSRI.

Desmethylfluoxetine: Another metabolite of fluoxetine, with similar pharmacological properties.

Uniqueness

N-Formylfluoxetine is unique in that it is primarily studied as a degradation product rather than a therapeutic agent. Its formation through the Maillard reaction makes it a useful marker for studying drug-excipient interactions, particularly in the stability testing of fluoxetine formulations .

生物活性

n-Formylfluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The biological activity of this compound has garnered interest due to its formation as a product of the Maillard reaction, which is a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic implications, and relevant case studies.

The biological activity of this compound is largely attributed to its structural similarity to fluoxetine, which allows it to interact with serotonin transporters. The Maillard reaction, which leads to the formation of this compound, involves the condensation of fluoxetine with sugars, resulting in modifications that may alter its pharmacological properties.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Like fluoxetine, this compound may inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood.

- Potential Antioxidant Properties : Some studies suggest that Maillard reaction products exhibit antioxidant properties, which could contribute to neuroprotective effects.

Table 1: Biological Activity Comparison of Fluoxetine and this compound

| Compound | Mechanism of Action | Antioxidant Activity | Notes |

|---|---|---|---|

| Fluoxetine | SSRI - Inhibits serotonin reuptake | Moderate | Well-studied with established efficacy |

| This compound | SSRI-like; potential antioxidant | High | Emerging research; needs further validation |

Case Study 1: Formation and Characterization

In a study examining the Maillard reaction involving fluoxetine and glucose, this compound was identified as a major product. The study utilized high-performance liquid chromatography (HPLC) and mass spectrometry for characterization. The findings indicated that the formation of this compound occurred under specific conditions (e.g., elevated temperature and pH), suggesting that its biological activity could be influenced by processing conditions in pharmaceutical formulations .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of various Maillard reaction products highlighted this compound's potential role. In vitro assays demonstrated that this compound exhibited significant radical scavenging activity compared to fluoxetine alone. This suggests that modifications resulting from the Maillard reaction may enhance its protective effects against oxidative stress in neuronal cells .

Research Findings

Several studies have indicated that this compound could serve as a marker for monitoring fluoxetine degradation in pharmaceutical formulations. Its presence can indicate specific interactions between fluoxetine and excipients used in drug formulations . Additionally, research into the implications of advanced glycation end products (AGEs) formed through similar reactions has linked these compounds to various age-related diseases, raising questions about the long-term effects of consuming drugs containing such derivatives .

Table 2: Summary of Research Findings on this compound

属性

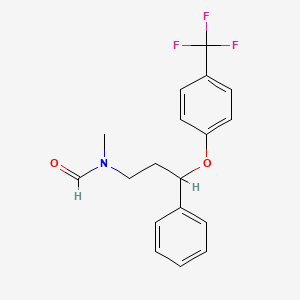

IUPAC Name |

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNTUJKGUJSBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。